molecular formula C19H22O B1325095 4-Tert-butyl-4'-ethylbenzophenone CAS No. 952024-41-8

4-Tert-butyl-4'-ethylbenzophenone

Cat. No.: B1325095
CAS No.: 952024-41-8
M. Wt: 266.4 g/mol
InChI Key: XZGHAUJFILCDJH-UHFFFAOYSA-N
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Description

4-Tert-butyl-4’-ethylbenzophenone is an organic compound with the molecular formula C19H22O It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-4’-ethylbenzophenone typically involves Friedel-Crafts acylation reactions. One common method is the reaction of 4-tert-butylbenzoyl chloride with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 4-Tert-butyl-4’-ethylbenzophenone may involve continuous flow processes to ensure high efficiency and yield. The use of microreactors and optimized reaction conditions can enhance the selectivity and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-4’-ethylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-tert-butylbenzoic acid and 4’-ethylbenzoic acid.

    Reduction: Formation of 4-tert-butyl-4’-ethylbenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of 4-Tert-butyl-4’-ethylbenzophenone.

Scientific Research Applications

4-Tert-butyl-4’-ethylbenzophenone has several applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.

    Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

    Medicine: Studied for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of UV-curable coatings, adhesives, and inks.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-4’-ethylbenzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon UV irradiation, the compound can generate reactive oxygen species (ROS) such as singlet oxygen and free radicals. These ROS can interact with cellular components, leading to oxidative stress and cell damage. The molecular targets include DNA, proteins, and lipids, which can result in cell death or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound, lacking the tert-butyl and ethyl groups.

    4-Tert-butylbenzophenone: Similar structure but without the ethyl group.

    4-Ethylbenzophenone: Similar structure but without the tert-butyl group.

Uniqueness

4-Tert-butyl-4’-ethylbenzophenone is unique due to the presence of both tert-butyl and ethyl groups, which enhance its lipophilicity and steric hindrance. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-5-14-6-8-15(9-7-14)18(20)16-10-12-17(13-11-16)19(2,3)4/h6-13H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGHAUJFILCDJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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